[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
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Overview
Description
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride is a synthetic organic compound known for its vibrant red color. It is commonly used as a dye, particularly in the textile industry, due to its strong affinity for acrylic fibers. The compound’s structure includes an azo group, which is responsible for its color properties, and a quaternary ammonium group, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride in the presence of a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 0-5°C during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly elevated temperatures to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom in the 2-chloro-4-nitrophenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific cellular targets.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in cell morphology and function. The quaternary ammonium group enhances its solubility and facilitates its interaction with negatively charged cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Disperse Red 54: Another azo dye with similar applications in the textile industry.
Disperse Orange 44: Used for dyeing synthetic fibers.
Disperse Red 13: Employed in the dyeing of polyester and other synthetic fabrics.
Uniqueness
[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethyl]trimethylammonium chloride is unique due to its quaternary ammonium group, which enhances its solubility and interaction with various substrates. This makes it particularly effective in applications requiring high water solubility and strong binding affinity .
Properties
CAS No. |
85392-24-1 |
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Molecular Formula |
C20H27Cl2N5O2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XSOFBRAWCCIZBB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Origin of Product |
United States |
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